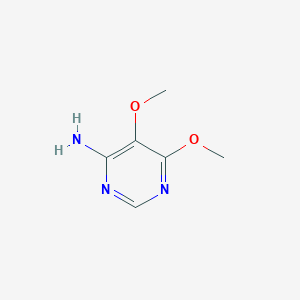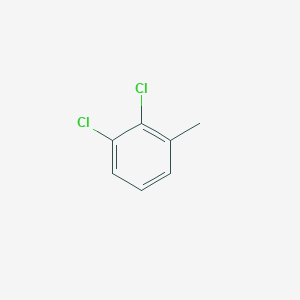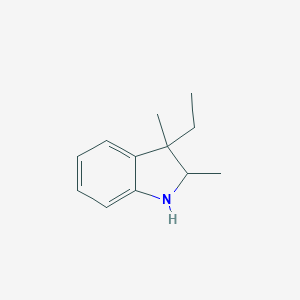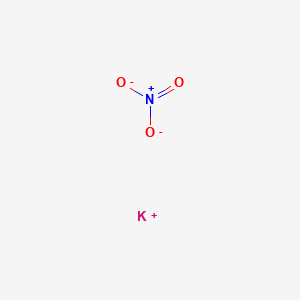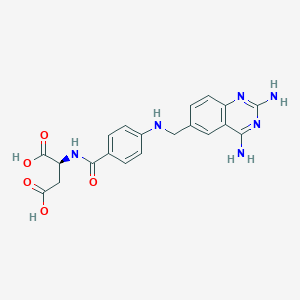
Quinaspar
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinaspar is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic molecule that belongs to the class of spirocyclic iminophosphoranes. Quinaspar has shown promising results in various preclinical studies, and its unique chemical structure makes it a potential candidate for drug development.
Mécanisme D'action
Quinaspar is believed to exert its therapeutic effects by modulating various cellular pathways. It has been shown to inhibit the activity of enzymes that are involved in the production of inflammatory mediators. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit viral replication.
Effets Biochimiques Et Physiologiques
Quinaspar has been shown to modulate various cellular pathways, leading to its potential therapeutic effects. It has been shown to decrease the production of inflammatory mediators, induce apoptosis in cancer cells, and inhibit viral replication. Additionally, it has been shown to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Quinaspar has several advantages as a research tool. Its unique chemical structure makes it a potential candidate for drug development. Additionally, it has been shown to have low toxicity and high potency. However, the synthesis of Quinaspar is a multi-step process that requires expertise in synthetic chemistry, which may limit its accessibility to researchers.
Orientations Futures
There are several future directions for Quinaspar research. One potential direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, its potential use as an anti-cancer agent and anti-viral agent should be further explored. Furthermore, the development of new synthetic methods for the synthesis of Quinaspar may increase its accessibility to researchers. Overall, Quinaspar has shown great potential as a research tool and a potential drug candidate.
Méthodes De Synthèse
The synthesis of Quinaspar involves the reaction of an aldehyde with a phosphorane to form a spirocyclic intermediate. This intermediate is then treated with an amine to obtain the final product. The synthesis of Quinaspar is a multi-step process that requires expertise in synthetic chemistry.
Applications De Recherche Scientifique
Quinaspar has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results as an anti-inflammatory agent, anti-cancer agent, and anti-viral agent. Its unique chemical structure makes it a potential candidate for drug development.
Propriétés
Numéro CAS |
18921-65-8 |
|---|---|
Nom du produit |
Quinaspar |
Formule moléculaire |
C20H20N6O5 |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(2,4-diaminoquinazolin-6-yl)methylamino]benzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C20H20N6O5/c21-17-13-7-10(1-6-14(13)25-20(22)26-17)9-23-12-4-2-11(3-5-12)18(29)24-15(19(30)31)8-16(27)28/h1-7,15,23H,8-9H2,(H,24,29)(H,27,28)(H,30,31)(H4,21,22,25,26)/t15-/m0/s1 |
Clé InChI |
RJMVWPJFVJJJLO-HNNXBMFYSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



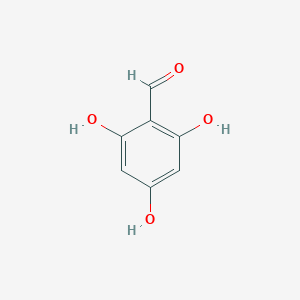
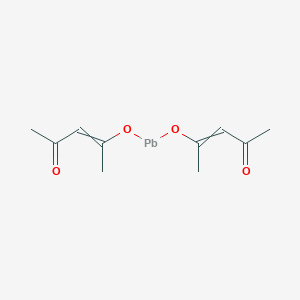
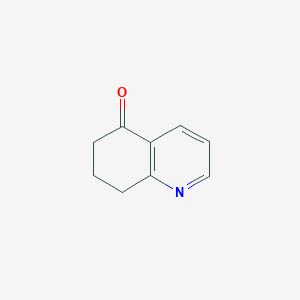
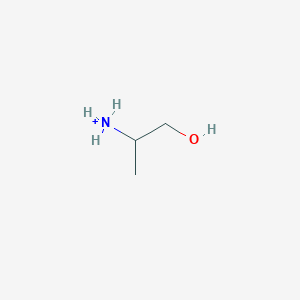
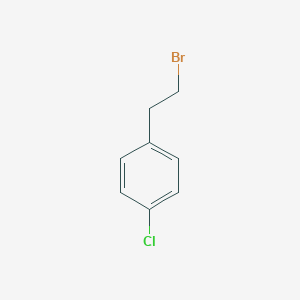
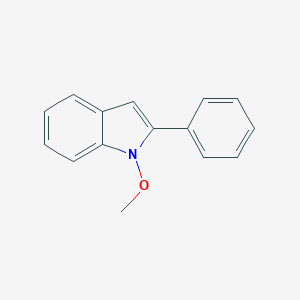
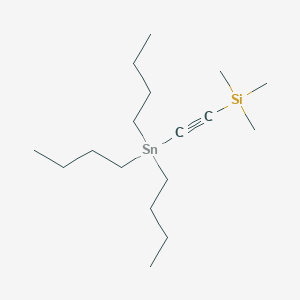
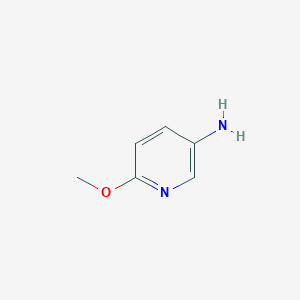
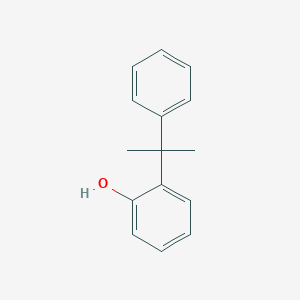
![2-Methylbenzo[cd]indole](/img/structure/B105486.png)
